Phenyl 2-cyano-5-phenylpenta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-cyano-5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C₁₈H₁₃NO₂. It is characterized by its conjugated diene system and cyano group, which contribute to its unique chemical properties. This compound is often used as a building block in organic synthesis due to its reactivity and structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl 2-cyano-5-phenylpenta-2,4-dienoate can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with methacrylic acid in the presence of a base, followed by the addition of a cyano group. Another method includes the reaction of phenylacetylene with carbon dioxide, followed by acid hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2-cyano-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, amines, and various oxidized compounds.
Wissenschaftliche Forschungsanwendungen
Phenyl 2-cyano-5-phenylpenta-2,4-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Phenyl 2-cyano-5-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The conjugated diene system allows for interactions with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-Cyano-5-phenyl-2,4-pentadienic acid: Similar in structure but differs in the functional groups attached.
2-Cyano-5-phenyl-2,4-pentadienamide: Another related compound with amide functionality.
5-Phenyl-2,4-pentadienophenone: Contains a ketone group instead of an ester.
Eigenschaften
CAS-Nummer |
143412-61-7 |
---|---|
Molekularformel |
C18H13NO2 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
phenyl 2-cyano-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C18H13NO2/c19-14-16(11-7-10-15-8-3-1-4-9-15)18(20)21-17-12-5-2-6-13-17/h1-13H |
InChI-Schlüssel |
RVARKSBORJVMMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.